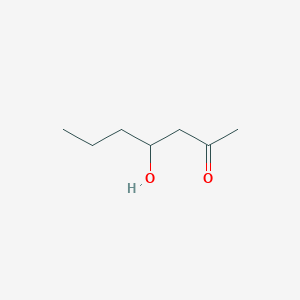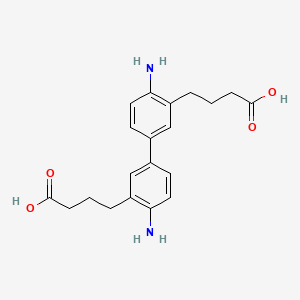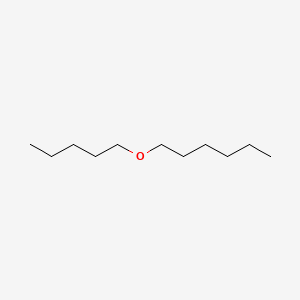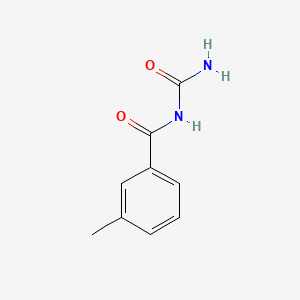
Urea, m-toluoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, m-toluoyl- is a derivative of urea where one of the nitrogen atoms is substituted with a m-toluoyl group. This compound belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties. Urea derivatives are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including urea, m-toluoyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of m-toluoyl chloride with urea in the presence of a base, such as potassium carbonate, under mild conditions . Another approach is the reaction of m-toluoyl isocyanate with ammonia or primary amines .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia or amines . This method, although efficient, poses environmental and safety concerns due to the use of phosgene .
Análisis De Reacciones Químicas
Types of Reactions
Urea, m-toluoyl- undergoes various chemical reactions, including:
Oxidation: Oxidation of the m-toluoyl group can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the m-toluoyl group to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-toluoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the m-toluoyl group yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Urea, m-toluoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of urea, m-toluoyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate gene expression and protein activity, leading to various physiological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Urea: The parent compound, urea, is widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but contains sulfur instead of oxygen, used in photography and as a reagent in organic synthesis.
Hydroxyurea: A derivative of urea with a hydroxyl group, used as a medication for certain cancers and sickle cell anemia.
Uniqueness
Urea, m-toluoyl- is unique due to the presence of the m-toluoyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
29216-89-5 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
N-carbamoyl-3-methylbenzamide |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-2-4-7(5-6)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13) |
Clave InChI |
DIELRVHCSGVAJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


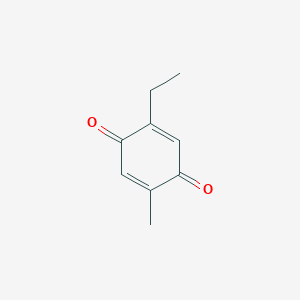
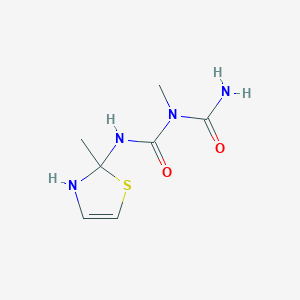
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
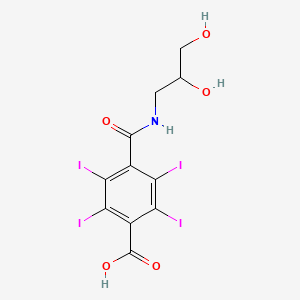

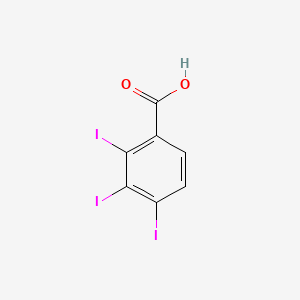
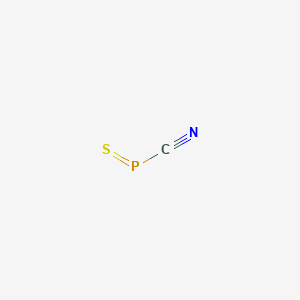
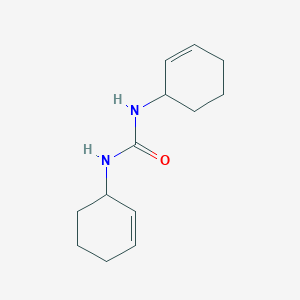
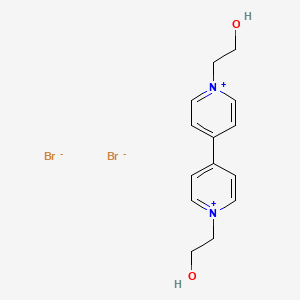
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
